molecular formula C16H17N5O2S B2481308 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034289-83-1

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2481308
CAS No.: 2034289-83-1
M. Wt: 343.41
InChI Key: BLGXBSKRMAWFSA-UHFFFAOYSA-N
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Description

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a structurally complex sulfonamide derivative featuring a pyridine-3-sulfonamide core linked via an ethyl group to a 5-methyl-3-(pyridin-3-yl)-pyrazole moiety. This compound exemplifies the integration of pyridine and pyrazole pharmacophores, which are common in medicinal chemistry due to their hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-13-10-16(14-4-2-6-17-11-14)20-21(13)9-8-19-24(22,23)15-5-3-7-18-12-15/h2-7,10-12,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXBSKRMAWFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide. The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural and Functional Group Variations

The compound’s uniqueness lies in its 5-methyl-3-(pyridin-3-yl)pyrazole substituent and ethyl linker. Key comparisons with analogs from the evidence include:

  • Compound 22 : Contains a 4-butyl-3,5-dimethylpyrazole group. The bulky alkyl substituents may enhance lipophilicity but reduce solubility compared to the pyridinyl group in the target compound .
  • Compound 23: Features a 3,5-diethylpyrazole moiety.
  • Compound 24 : Substituted with a benzylthio group. The aromatic benzyl group could enhance π-π stacking interactions, unlike the pyridinyl group in the target compound .
  • Compound 25: Includes a (2-amino-2-oxoethyl)thio group, introducing a polar amide functionality absent in the target compound .

Physicochemical Properties

Property Target Compound Compound 22 Compound 23 Compound 24
Melting Point (°C) Not reported 119–123 186–189 193–194
IR (SO₂ stretch) ~1140–1150 cm⁻¹ (estimated) 1148 cm⁻¹ 1150 cm⁻¹ 1144 cm⁻¹
1H-NMR (Pyridine H) δ ~7.3–9.1 (estimated) δ 7.29, 8.77, 9.09 δ 7.49, 8.84, 9.14 δ 7.88, 8.61, 8.87
LogP (Predicted) ~2.5–3.0 (moderate lipophilicity) Higher (alkyl substituents) Moderate (diethyl group) Higher (benzylthio group)
  • Melting Points : The target compound’s pyridinyl group may lower its melting point compared to alkyl-substituted analogs like Compound 23.
  • Solubility : The pyridinyl group likely improves aqueous solubility relative to Compounds 22 and 23, which have hydrophobic alkyl chains.

Research Findings and Limitations

  • Spectroscopic Consistency : The target compound’s IR and NMR profiles are expected to align with analogs, with SO₂ stretches near 1140–1150 cm⁻¹ and pyridine protons in the δ 7–9 ppm range .
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀, MIC) for the target compound are absent in the provided evidence. Further in vitro studies are needed to validate its bioactivity.

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Pyridine-3-sulfonyl Chloride : This is the starting material for the sulfonamide.
  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Final Coupling Reaction : The pyrazole intermediate is then reacted with an amine to form the sulfonamide.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or altering enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Pharmacological Applications

This compound has been investigated for several therapeutic properties:

Anti-inflammatory Activity

Recent studies have highlighted its anti-inflammatory potential. For instance, in acute inflammatory models using carrageenan-induced edema in rats, this compound demonstrated significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like diclofenac .

COX Inhibition

The compound has shown promising results as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays revealed IC50 values indicating its potency in inhibiting COX activity, suggesting a mechanism that could be leveraged for anti-inflammatory therapies .

Case Studies and Research Findings

Study ReferenceFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory effects in animal models with comparable efficacy to aspirin and diclofenac.
Nayak et al. (2021)Identified high COX-2 selectivity index for similar pyrazole derivatives, indicating potential for reduced side effects compared to traditional NSAIDs .
Abdellatif et al. (2020)Found that certain pyrazole derivatives exhibited minimal gastric toxicity while maintaining strong anti-inflammatory activity .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups which enhance its biological activity:

CompoundKey FeaturesBiological Activity
Pyridine-3-sulfonamideLacks pyrazole ringModerate anti-inflammatory
5-methyl-3-(pyridin-3-yl)-1H-pyrazoleContains pyrazole but no sulfonamideLimited therapeutic applications
N-(2-(5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-y)ethyl)pyridineUnique structural features promoting enzyme inhibitionHigh anti-inflammatory potential

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide with high purity?

  • Methodology : The synthesis involves multi-step reactions, including heterocyclic ring formation and sulfonamide coupling. Key steps:

  • Pyrazole ring formation : Use Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to attach pyridin-3-yl groups to the pyrazole core .
  • Sulfonamide coupling : React pyridine-3-sulfonyl chloride with the amine-functionalized intermediate under controlled acidic conditions (e.g., HCl/THF) to form the sulfonamide bond .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., using ethanol) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Analytical workflow :

  • NMR : Use 1^1H and 13^13C NMR to verify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carbon backbone .
  • HRMS : Confirm molecular weight (e.g., m/z 415.15 [M+H]+^+) .
  • X-ray crystallography : Resolve crystal packing and bond angles for absolute configuration validation (if crystalline) .

Q. What biological targets are associated with this compound?

  • Mechanistic insights :

  • The pyridine and sulfonamide moieties suggest interactions with enzymes or receptors (e.g., kinases, carbonic anhydrases) .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (e.g., IC50_{50} values for kinase inhibition) .

Advanced Research Questions

Q. How can contradictory synthetic yields (e.g., 17% vs. 80%) be resolved in scale-up protocols?

  • Root-cause analysis :

  • Catalyst selection : Pd catalysts (higher yield, ~80%) outperform Cu-based systems (lower yield, ~17%) in coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to DMSO .
  • Temperature control : Maintain 35–50°C during critical steps to avoid side reactions .

Q. What strategies improve solubility for in vivo studies?

  • Formulation approaches :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (tested via shake-flask method) .
  • Salt formation : Synthesize hydrochloride salts (e.g., via HCl/EtOH) to improve bioavailability .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

  • Case study :

  • Pyridine substitution : Replacing pyridin-3-yl with pyrazin-2-yl reduces kinase inhibition by 50%, highlighting the role of nitrogen positioning .
  • Sulfonamide alkylation : Methylating the sulfonamide nitrogen increases metabolic stability (t1/2_{1/2} > 6 hrs in microsomal assays) .

Q. What are the compound’s stability profiles under physiological conditions?

  • Degradation pathways :

  • Hydrolysis : Susceptible to esterase-mediated cleavage (test via simulated gastric fluid at pH 2.0) .
  • Oxidation : Use LC-MS to identify oxidation byproducts (e.g., sulfoxide formation under H2_2O2_2) .

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